
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (also known as 4-MMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-MMPP is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. Its structure is similar to that of pyrazole, which is a five-membered ring composed of nitrogen and carbon atoms. 4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride, and is used in a variety of scientific research applications.
Mecanismo De Acción
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand in coordination chemistry. It is believed to bind to metal ions, such as iron and copper, and to form complexes with them. These complexes are believed to be involved in various biochemical and physiological processes, including enzyme catalysis and protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPP have not yet been fully studied, but it is believed to be involved in various biochemical and physiological processes. It is believed to be involved in enzyme catalysis, protein-ligand interactions, and the regulation of gene expression. Additionally, it is believed to have antioxidant and anti-inflammatory effects, and to be involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-MMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
There are many potential future directions for research on 4-MMPP. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop new methods for synthesizing 4-MMPP and to explore its potential applications in the synthesis of other compounds. Furthermore, research is needed to explore its potential therapeutic applications, such as its use in the treatment of various diseases. Finally, research is needed to explore its potential environmental applications, such as its use as a biodegradable plasticizer.
Métodos De Síntesis
4-MMPP is synthesized from 4-methoxyphenol and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is carried out at a temperature of 80-90°C for 12-18 hours. The reaction yields a white solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-MMPP has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in organic reactions. It has also been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. Additionally, 4-MMPP has been used in the study of enzyme-catalyzed reactions, in the study of protein-ligand interactions, and in the study of the structure and function of enzymes.
Propiedades
IUPAC Name |
3,4-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)16-27-17-24(20-8-12-22(28-2)13-9-20)25(26-27)21-10-14-23(29-3)15-11-21/h4-15,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOCXKLFOHWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

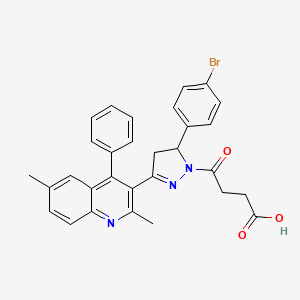


![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
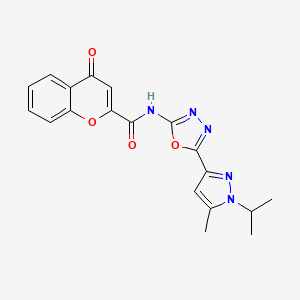
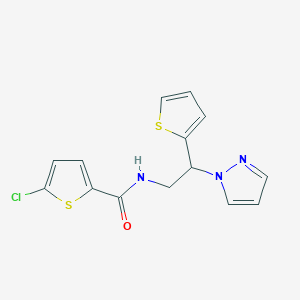
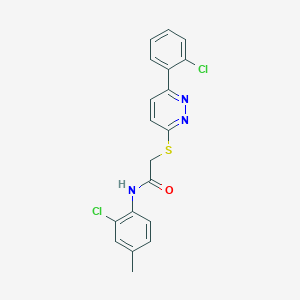


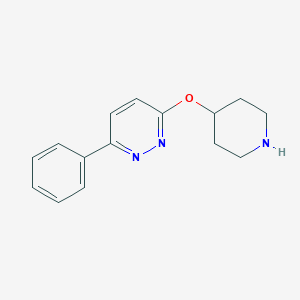
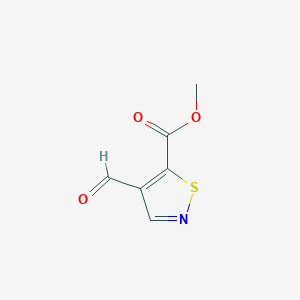
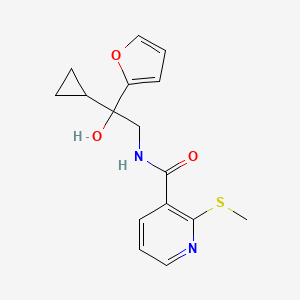

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)